alpha-Dichlorothioacetic acid
Description
Dichloroacetic acid (DCA), systematically named 2,2-dichloroacetic acid, is an organochlorine compound derived from acetic acid via substitution of two hydrogen atoms in the methyl group with chlorine atoms. Its molecular formula is C₂H₂Cl₂O₂, with a molar mass of 128.94 g/mol . Structurally, it is characterized by a carboxylic acid group (-COOH) and two chlorine atoms bonded to the α-carbon, giving it enhanced acidity (pKa ≈ 1.35) compared to acetic acid (pKa ≈ 4.76) .
Properties
CAS No. |
13639-16-2 |
|---|---|
Molecular Formula |
C2H2Cl2OS |
Molecular Weight |
145.01 g/mol |
IUPAC Name |
2,2-dichloroethanethioic S-acid |
InChI |
InChI=1S/C2H2Cl2OS/c3-1(4)2(5)6/h1H,(H,5,6) |
InChI Key |
FTHIZBAYNLJMRT-UHFFFAOYSA-N |
SMILES |
C(C(=O)S)(Cl)Cl |
Canonical SMILES |
C(C(=O)S)(Cl)Cl |
Other CAS No. |
13639-16-2 |
Synonyms |
2,2-dichloroethanethioic S-acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Acetic Acid | C₂H₄O₂ | 60.05 | 4.76 | 16.6 | Food preservative, solvent |
| Monochloroacetic Acid | C₂H₃ClO₂ | 94.49 | 2.86 | 63 | Herbicides, carboxymethyl cellulose |
| Dichloroacetic Acid | C₂H₂Cl₂O₂ | 128.94 | 1.35 | 9–11 | Cancer research, chemical synthesis |
| Trichloroacetic Acid | C₂HCl₃O₂ | 163.38 | 0.70 | 57 | Protein precipitation, dermatology |
| Bromodichloroacetic Acid | C₂HBrCl₂O₂ | 228.3 | ~1.2 | N/A | Disinfection byproduct, toxicology studies |
Key Research Findings
- Toxicity Profile: DCA is classified as a likely human carcinogen by the U.S. EPA, with tumorigenic effects observed in rodent liver and lung . Brominated analogs (e.g., BDCA) exhibit similar carcinogenicity but distinct toxicokinetics due to bromine's larger atomic radius .
- Medical Potential: DCA restores mitochondrial apoptosis in cancer cells by inhibiting PDK, though clinical use remains experimental due to neurotoxicity risks . TCA lacks therapeutic utility but is critical in laboratory protein analysis .
Environmental Impact :
- Haloacetic acids, including DCA, are disinfection byproducts in chlorinated water, regulated to ≤ 60 µg/L under EPA guidelines .
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